1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Thiazole compounds are characterized by a five-membered heterocyclic ring containing nitrogen and sulfur, which contributes to their diverse pharmacological properties. This compound is classified under thiazole derivatives, which are known for their applications in antimicrobial, anti-inflammatory, and anticancer therapies.
The synthesis of 1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one can be achieved through several methods:
The molecular structure of 1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one features:
1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one can participate in various chemical reactions:
The reactions often require specific conditions such as temperature control and choice of solvent to ensure high yields and purity of the final products. The use of triethylamine as a base during certain reactions has been noted to facilitate the formation of desired thiazole derivatives .
The mechanism of action for compounds like 1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one generally involves:
Research indicates that certain thiazole derivatives demonstrate potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with structure–activity relationship studies highlighting the importance of specific substituents on the thiazole ring for enhanced efficacy .
The melting point, boiling point, and specific solubility characteristics are essential for practical applications in pharmaceuticals but require empirical determination through experimental methods.
The primary applications of 1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one include:
1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one represents a structurally distinct thiazole derivative gaining recognition in medicinal chemistry. Characterized by the systematic name 1-(2-methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one and CAS Registry Number 1502765-58-3, this molecule features a central thiazole ring substituted at the 2-position with a methylamino group (–NHCH₃) and at the 4-position with an acetyl moiety (–COCH₃) [3] [7]. Its molecular formula is C₇H₁₀N₂OS, corresponding to a molecular weight of 170.24 g/mol [3] [7]. This compound exemplifies the strategic functionalization of the thiazole heterocycle – a five-membered ring containing both nitrogen and sulfur atoms – to optimize physicochemical properties and biological interactions. Its emergence reflects ongoing efforts to exploit privileged heterocyclic scaffolds in designing pharmacologically active agents targeting resistant pathogens and complex disease mechanisms.
Thiazole-containing compounds constitute a cornerstone of modern therapeutics, evidenced by their presence in over 18 FDA-approved drugs spanning diverse therapeutic areas [4] [9]. This five-membered heterocycle, featuring nitrogen and sulfur atoms at positions 1 and 3, provides a versatile and metabolically stable scaffold amenable to extensive structural modification. Its physicochemical profile – including moderate polarity, hydrogen-bonding capability, and aromatic character – facilitates optimal interactions with diverse biological targets.
Table 1: FDA-Approved Thiazole-Containing Drugs and Therapeutic Applications
Drug Name | Brand Name | FDA Approval Year | Primary Therapeutic Use | Key Structural Feature |
---|---|---|---|---|
Cefiderocol | Fetroja® | 2019 | Multi-drug resistant Gram-negative bacterial infections | Siderophore-conjugated cephalosporin with thiazole |
Alpelisib | Piqray® | 2019 | HR-positive, HER2-negative, PIK3CA-mutated breast cancer | Thiazole-containing kinase inhibitor |
Lusutrombopag | Mulpleta® | 2018 | Thrombocytopenia in chronic liver disease | Bithiazole core |
Cobicistat | Tybost® | 2018 | Pharmacokinetic enhancer for HIV antivirals | Thiazole moiety |
Dasatinib | Sprycel® | 2006 | Chronic myeloid leukemia (CML), acute lymphoblastic leukemia (ALL) | Aminothiazole carboxamide |
The significance of thiazoles in drug discovery stems from several key attributes:
The structural diversity achievable within the thiazole scaffold, exemplified by derivatives like 1-[2-(methylamino)-1,3-thiazol-4-yl]ethan-1-one, enables fine-tuning of electronic properties, steric bulk, and hydrogen-bonding patterns critical for optimizing target affinity and selectivity in drug design campaigns.
1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one possesses a distinct molecular architecture defined by three key structural elements: 1) the central thiazole heterocycle, 2) the methylamino substituent at the 2-position, and 3) the acetyl group at the 4-position. This configuration imparts specific physicochemical and electronic characteristics crucial for its potential biological activity and synthetic utility.
Table 2: Structural Components and Properties of 1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one
Structural Feature | Position | Chemical Properties | Potential Biological Contributions |
---|---|---|---|
Thiazole Ring | Core | Aromatic heterocycle; Planar structure; Moderate basicity (pKa of conjugate acid ~2-3); Dipole moment ~1.6 D | Provides scaffold for target binding; Contributes to π-stacking interactions; Metabolic stability |
Methylamino Group (–NHCH₃) | C2 | Weak base (pKa ~10); Hydrogen bond donor (N–H) and acceptor (N:); Electron-donating group (+R effect) | H-bond donation to target proteins; Potential for salt bridge formation; Modulates electron density of thiazole ring |
Acetyl Group (–COCH₃) | C4 | Strong electron-withdrawing group (–I, –M effects); Hydrogen bond acceptor (C=O); Ketone reactivity | Enhances ring planarity; Participates in H-bonding with biological targets; Site for further chemical derivatization |
The molecular structure, represented by the SMILES string O=C(C1=CSC(C)=N1)CNC and the InChIKey BUKNAKLFIZQXKP-UHFFFAOYSA-N, reveals critical features [3] [7]:
This specific substitution pattern – a hydrogen-bond-donating amino group adjacent to the thiazole nitrogen and an electron-withdrawing ketone at the adjacent carbon – distinguishes it from simpler alkylthiazoles and positions it as a valuable intermediate or pharmacophore for developing agents against infectious diseases and cancers, particularly given the established role of similar motifs in clinical drugs like the aminothiazole-containing dasatinib [4] [9].
Thiazole derivatives first gained prominence in antimicrobial chemotherapy with the development of sulfathiazole in the 1930s, marking the scaffold's entry into mainstream medicinal chemistry. The resurgence of interest in thiazoles, particularly aminothiazoles like 1-[2-(methylamino)-1,3-thiazol-4-yl]ethan-1-one, is driven by the escalating global crisis of antimicrobial resistance (AMR) and the urgent need for novel agents against multi-drug resistant (MDR) and extensively drug-resistant (XDR) pathogens [2] [4].
The thiazole nucleus has proven exceptionally fruitful in antituberculosis (anti-TB) drug discovery. Research, particularly over the last decade (2015–present), has systematically explored structure-activity relationships (SAR) of thiazoles against Mycobacterium tuberculosis [2]. Key findings highlight that:
Beyond tuberculosis, thiazole derivatives are actively investigated for broad-spectrum antimicrobial activity. The FDA approval of cefiderocol (Fetroja®), a siderophore-conjugated cephalosporin containing a thiazole moiety, in 2019 validated the scaffold's utility against MDR Gram-negative pathogens, including Pseudomonas aeruginosa and Enterobacter spp. [4] [9]. Its unique mechanism involves "hijacking" bacterial iron uptake pathways, demonstrating the innovative biological applications achievable with thiazole chemistry.
While direct antiviral data for 1-[2-(methylamino)-1,3-thiazol-4-yl]ethan-1-one is limited in the provided literature, the established role of thiazoles in antiviral therapeutics (e.g., cobicistat, a CYP3A inhibitor used in HIV therapy) and research into thiazole-based inhibitors of viral proteases and polymerases provides a strong contextual foundation [4] [9]. The methylamino and carbonyl functionalities present in this specific compound offer handles for molecular recognition and further chemical modification aimed at viral targets.
The emergence of 1-[2-(methylamino)-1,3-thiazol-4-yl]ethan-1-one as a compound of interest reflects a targeted strategy within medicinal chemistry: the functionalization of the thiazole core at strategic positions (C2 and C4) with groups capable of directional hydrogen bonding (methylamino) and electronic modulation (ethanone) to enhance interactions with biological targets prevalent in infectious diseases. Its synthesis and exploration align with ongoing efforts to address the critical unmet medical need posed by drug-resistant infections through novel heterocyclic chemotypes.
Table 3: Key Thiazole Derivatives and Related Research in Antimicrobial Contexts
Compound Class/Example | Biological Activity Highlights | Structural Relevance to 1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one |
---|---|---|
2,4,5-Trisubstituted Thiazoles (e.g., Compound 1d, 1e) | MIC values of 1.6 µg/mL and 0.8 µg/mL against M. tuberculosis H37Ra [2] | Validates significance of substituted thiazole cores; Highlights role of lipophilic and aromatic substituents |
Cefiderocol | Activity against MDR Gram-negative bacteria; Utilizes "Trojan horse" siderophore uptake [4] | Demonstrates thiazole integration into advanced antibiotic conjugates; Supports thiazole's role in overcoming permeability barriers |
Thiazole-aminopyridine hybrids | Reported activity against M. tuberculosis and cancer cell lines [2] [6] | Illustrates hybridization strategy applicable to methylamino-thiazole-ethanone scaffold |
Dasatinib (Anticancer) | BCR-ABL and Src kinase inhibitor; Contains aminothiazole carboxamide [6] [9] | Validates 2-aminothiazole motif in targeting kinases; Suggests potential for methylamino analog |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7